4-(p-Methoxybenzyl)pyridine
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Overview
Description
4-(p-Methoxybenzyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted at the 4-position with a p-methoxybenzyl group
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 4-(p-Methoxybenzyl)pyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that pyridine derivatives can be degraded by certain bacteria, such as bacillus aryabhattai strain nm1-a2 . This strain can completely degrade pyridine within a 100 h incubation period .
Pharmacokinetics
Its physical and chemical properties such as melting point (105-107 °c), boiling point (3285±220 °C), and density (1070±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that pyridine derivatives can exhibit a range of pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of microbial degradation, factors such as temperature, pH, and the presence of glucose can affect the degradation rate of pyridine . Furthermore, the presence of a benzene ring allows for resonance stabilization, which can influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Methoxybenzyl)pyridine typically involves the reaction of p-methoxybenzyl chloride with pyridine in the presence of a base. One common method is as follows:
Starting Materials:
p-Methoxybenzyl chloride and pyridine.Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The p-methoxybenzyl chloride is added to a solution of pyridine and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or crystallization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(p-Methoxybenzyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-(p-Methoxybenzyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(p-Methoxyphenyl)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
4-(p-Methoxybenzyl)piperidine: A reduced form with a piperidine ring instead of a pyridine ring.
4-(p-Methoxybenzyl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(p-Methoxybenzyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyridine ring with a p-methoxybenzyl group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXYGGCIOQWSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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